molecular formula C19H24N2O2 B2504875 Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260741-50-1

Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No. B2504875
CAS RN: 1260741-50-1
M. Wt: 312.413
InChI Key: KTGIHEXCCRSLAV-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as TEPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEPC belongs to the class of carbamate compounds and is synthesized through a multi-step process.

Mechanism of Action

Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. Additionally, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate also reduces the levels of reactive oxygen species (ROS) and inhibits lipid peroxidation. Furthermore, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exhibits low toxicity and is well-tolerated in animal models. However, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, the optimal dosage and administration route of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate for therapeutic applications are yet to be determined.

Future Directions

Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the molecular mechanisms underlying the therapeutic effects of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate can be further elucidated. Furthermore, the development of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate analogs with improved pharmacological properties can be explored.
Conclusion
In conclusion, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through multiple mechanisms and exhibits several biochemical and physiological effects. While Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has some limitations for lab experiments, it has several potential future directions for scientific research.

Synthesis Methods

Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 2-ethylphenyl isocyanate, followed by the addition of 4-methylpyridine-2-carboxylic acid. The final product is obtained through purification and isolation processes. The synthesis of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-6-15-9-7-8-10-16(15)21(18(22)23-19(3,4)5)17-13-14(2)11-12-20-17/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGIHEXCCRSLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757078

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